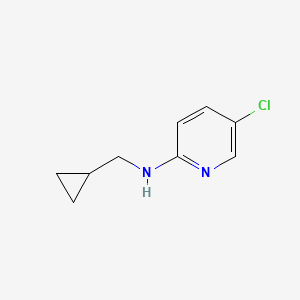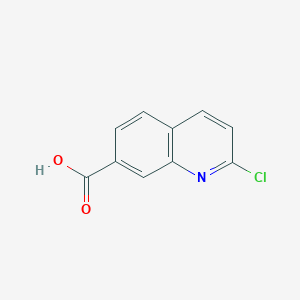
2-Chloroquinoline-7-carboxylic acid
描述
2-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is particularly interesting due to its unique chemical structure, which includes a chlorine atom at the second position and a carboxylic acid group at the seventh position of the quinoline ring.
作用机制
Target of Action
2-Chloroquinoline-7-carboxylic acid is a derivative of quinoline, a heterocyclic compound that has received considerable attention in drug design due to its broad spectrum of bioactivity . .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Quinoline and its derivatives are known to interact with various biochemical pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroquinoline-7-carboxylic acid typically involves the chlorination of quinoline derivatives followed by carboxylation. One common method involves the reaction of 2-chloroquinoline with carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the seventh position. Another approach involves the use of 2-chloroquinoline-7-carbaldehyde as an intermediate, which is then oxidized to form the carboxylic acid .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For example, the use of transition metal catalysts such as palladium or copper can facilitate the chlorination and carboxylation reactions. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave irradiation, have been explored to reduce environmental impact and improve reaction conditions .
化学反应分析
Types of Reactions
2-Chloroquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a ketone under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound has been investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives, including 2-Chloroquinoline-7-carboxylic acid, have shown promise in the treatment of diseases such as malaria, cancer, and inflammatory conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carboxylic acid: Similar in structure but with the carboxylic acid group at the third position.
2-Chloroquinoline-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the fourth position.
2-Chloroquinoline-8-carboxylic acid: Similar in structure but with the carboxylic acid group at the eighth position.
Uniqueness
2-Chloroquinoline-7-carboxylic acid is unique due to the specific positioning of the chlorine atom and carboxylic acid group, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in drug development and other scientific research applications .
属性
IUPAC Name |
2-chloroquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-4-3-6-1-2-7(10(13)14)5-8(6)12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYHAUFFRDHDQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
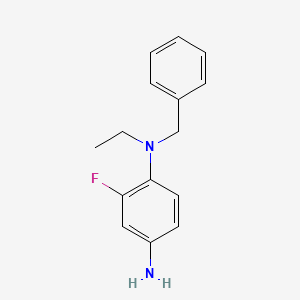
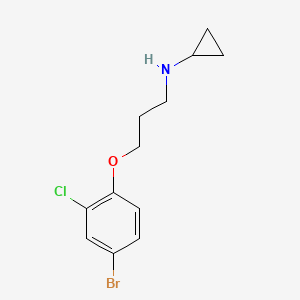
amine](/img/structure/B1415047.png)
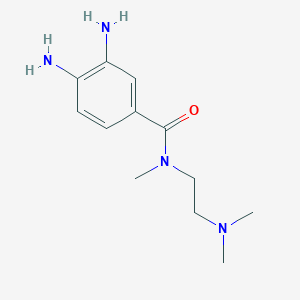
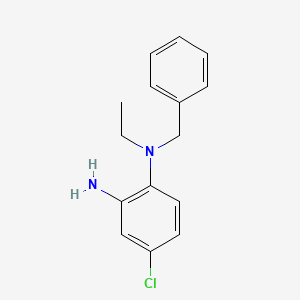
![3-[2-(Methylamino)ethoxy]benzonitrile](/img/structure/B1415052.png)
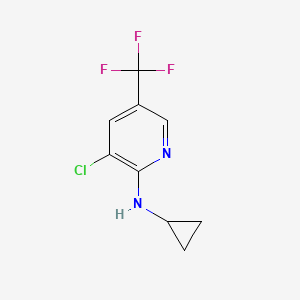
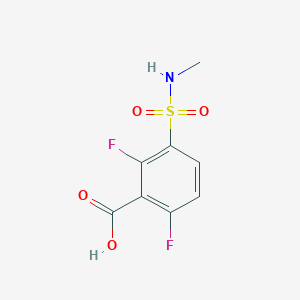

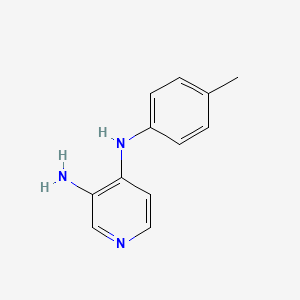
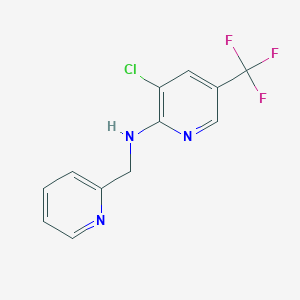
![3-[4-(Chloromethyl)-2-methoxyphenoxymethyl]benzonitrile](/img/structure/B1415065.png)

